Bis(methylcyclopentadienyl)nickel(II)

Übersicht

Beschreibung

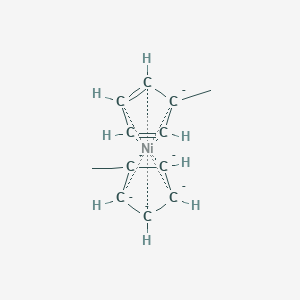

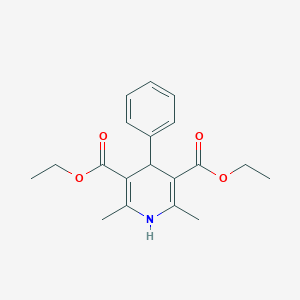

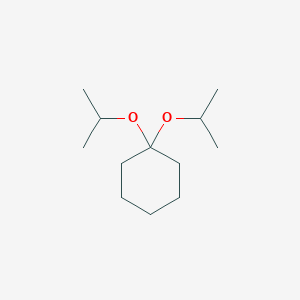

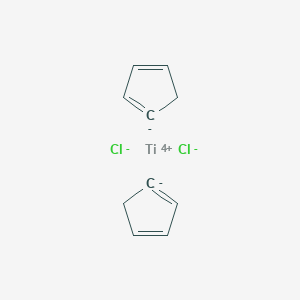

Bis(methylcyclopentadienyl)nickel(II), also known as 1,1’-Dimethylnickelocene, is a nickel catalyst with the linear formula Ni(C5H4CH3)2 . It has a molecular weight of 216.93 . It is a dark green to black moist crystalline solid or liquid .

Molecular Structure Analysis

The molecular structure of Bis(methylcyclopentadienyl)nickel(II) is represented by the formula Ni(C5H4CH3)2 . The InChI key is IHRNDXJDUYVDRB-UHFFFAOYSA-N .Chemical Reactions Analysis

Bis(methylcyclopentadienyl)nickel(II) is used as a reactant for the synthesis of nickel sandwich complexes, N-heterocyclic carbene complexes, and functionally substituted monocyclopentadienyl compounds .Physical And Chemical Properties Analysis

Bis(methylcyclopentadienyl)nickel(II) is a dark green to black moist crystalline solid or liquid . It has a melting point of 34-36°C and a boiling point of 85-90°C at 1 mmHg . It is not soluble in water .Wissenschaftliche Forschungsanwendungen

Catalyst in Chemical Reactions

Bis(methylcyclopentadienyl)nickel(II) is often used as a catalyst in various chemical reactions . It’s particularly effective due to its unique properties, including its stability and reactivity .

Synthesis of Nickel Sandwich Complexes

This compound is used as a reactant for the synthesis of nickel sandwich complexes . These complexes have a wide range of applications in areas such as catalysis and materials science .

Synthesis of N-Heterocyclic Carbene Complexes

Bis(methylcyclopentadienyl)nickel(II) is also used in the synthesis of N-heterocyclic carbene complexes . These complexes are important in organometallic chemistry and have potential applications in catalysis .

Synthesis of Functionally Substituted Monocyclopentadienyl Compounds

This compound is a key reactant in the synthesis of functionally substituted monocyclopentadienyl compounds . These compounds have various applications in organic and inorganic chemistry .

Controlled Growth of Nickel Nanoparticles

Bis(methylcyclopentadienyl)nickel(II) is a volatile OMCVD precursor used for the controlled growth of nickel nanoparticles on silicon substrates . Metallic nickel nanoparticles embedded on silicon have potential uses in the manufacture of high-density storage media .

Generation of Nickel Oxide Thin Films

Nickel oxide thin films are generated via OMCVD in the presence of O2 or H2O2 using Bis(methylcyclopentadienyl)nickel(II) . These thin films have potential applications in various fields such as electronics and energy storage .

Safety and Hazards

Bis(methylcyclopentadienyl)nickel(II) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

Zukünftige Richtungen

Bis(methylcyclopentadienyl)nickel(II) has potential applications in the manufacture of high-density storage media due to its role in the controlled growth of nickel nanoparticles on silicon substrates . It can also be used for the generation of nickel oxide thin films via OMCVD in the presence of O2 or H2O2 .

Eigenschaften

IUPAC Name |

5-methylcyclopenta-1,3-diene;methylcyclopentane;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTZWSVNFREVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Ni-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11984644 | |

CAS RN |

1293-95-4 | |

| Record name | Nickelocene,1,1'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?

A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)